(R)-An-Phanephos

Catalog No.
S3465653
CAS No.
364796-54-3
M.F
C44H42O4P2
M. Wt
696.7 g/mol
Availability
In Stock
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(R)-An-Phanephos

CAS Number

364796-54-3

Product Name

(R)-An-Phanephos

IUPAC Name

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane

Molecular Formula

C44H42O4P2

Molecular Weight

696.7 g/mol

InChI

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3

InChI Key

JALREJYREHTOKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

(R)-An-Phanephos, also known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral ligand used in asymmetric catalysis. Asymmetric catalysis is a type of chemical reaction that produces a specific stereoisomer of a molecule as the major product. Stereoisomers are molecules with the same atoms but different arrangements in space. ()

The key feature of (R)-An-Phanephos is its chirality. Chirality allows (R)-An-Phanephos to interact differently with different starting materials in a reaction, leading to the preferential formation of one stereoisomer. This makes (R)-An-Phanephos a valuable tool for researchers who want to synthesize specific enantiomers of chiral molecules. ()

Here are some specific research applications of (R)-An-Phanephos:

  • Hydrogenation: (R)-An-Phanephos can be used as a ligand in asymmetric hydrogenation reactions. In these reactions, a carbon-carbon double bond is converted into a single bond, with the addition of hydrogen atoms. The chirality of (R)-An-Phanephos can influence the stereochemistry of the product molecule. [Source: Asymmetric hydrogenation using phosphine-metal complexes, JC Tatsumi, Coordination Chemistry Reviews (2009) ]
  • Hydroformylation: (R)-An-Phanephos can also be used in hydroformylation reactions. In these reactions, a carbon-carbon double bond is converted into an aldehyde or ketone functional group. The chirality of (R)-An-Phanephos can again influence the stereochemistry of the product molecule. [Source: Rhodium-Catalyzed Asymmetric Hydroformylation Using Chiral Diphosphine Ligands, CN Njoku, Current Organic Chemistry (2003) ]

(R)-An-Phanephos, also known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral ligand prominently utilized in asymmetric catalysis. Its unique chirality allows it to selectively interact with various substrates, facilitating the preferential formation of specific stereoisomers during

As with the previous sections, information on the mechanism of action for (R)-An-Phanephos is not available.

For Phanephos, the mechanism of action in asymmetric catalysis involves coordination with the substrate molecule and the hydrogen source. The specific spatial arrangement of the ligand groups directs the approach of the substrate, leading to the formation of a preferred enantiomer of the product [].

(R)-An-Phanephos is primarily employed in asymmetric hydrogenation reactions, where it serves as a catalyst to convert unsaturated substrates into saturated products with high enantioselectivity. For example, in a typical reaction involving (R)-An-Phanephos, an unsaturated substrate reacts with hydrogen gas in the presence of the ligand to yield a specific enantiomer of the saturated product:

General Reaction:

text
(R)-An-Phanephos + Unsaturated substrate + H2 → Saturated product

While specific reactions for (R)-An-Phanephos are not extensively documented, it is closely related to other chiral ligands that have demonstrated significant efficacy in similar contexts .

The synthesis of (R)-An-Phanephos typically involves multi-step organic synthesis techniques that include:

  • Formation of the Paracyclophane Backbone: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Phosphine Groups: The diphenylphosphine moieties can be introduced via nucleophilic substitution reactions.
  • Methoxy Substitution: The addition of methoxy groups to the phenyl rings can be accomplished through electrophilic aromatic substitution.

The precise synthetic routes may vary based on available starting materials and desired purity levels .

(R)-An-Phanephos finds its primary application in asymmetric catalysis, particularly in hydrogenation reactions aimed at synthesizing chiral molecules. Its ability to selectively produce one enantiomer over another makes it invaluable in pharmaceutical chemistry and the production of fine chemicals . Additionally, it may have potential applications in materials science due to its unique structural properties.

While specific interaction studies for (R)-An-Phanephos are scarce, its interactions with substrates during asymmetric hydrogenation are critical for determining its catalytic efficiency. The ligand's spatial arrangement allows for selective binding and activation of substrates, which is essential for achieving high enantiomeric excess in products . Further research into its interactions could elucidate more about its mechanism of action and potential applications.

(R)-An-Phanephos shares structural similarities with several other chiral phosphine ligands, which are also used in asymmetric catalysis. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PhanephosChiral C2-symmetric diphosphine ligandLacks additional functional groups compared to (R)-An-Phanephos
(S)-PhanephePSimilar backbone but different stereochemistryDifferent enantiomeric form affecting selectivity
4,4'-Bis(diphenylphosphino) -1,1'-binaphthylRigid structure with two phosphorus atomsKnown for high enantioselectivity but less steric bulk than (R)-An-Phanephos
1,2-Bis(diphenylphosphino)ethaneFlexible structure allowing for diverse applicationsMore flexible compared to the rigid structure of (R)-An-Phanephos

The presence of methoxy groups in (R)-An-Phanephos enhances its solubility and reactivity compared to similar compounds, making it particularly effective in asymmetric hydrogenation processes .

Enantioselective Hydrogenation of β-Ketoesters

(R)-An-Phanephos-ruthenium complexes catalyze the asymmetric hydrogenation of β-ketoesters to β-hydroxy esters with enantiomeric excess (ee) values exceeding 95% under mild conditions. The ligand’s rigid paracyclophane backbone enforces a well-defined chiral environment around the metal center, ensuring optimal substrate binding via a six-membered transition state. For example, hydrogenation of methyl 3-oxobutanoate using [(R)-An-Phanephos-Ru(TFA)₂] in methanol at −5°C achieves 96% ee and quantitative yields.

Key mechanistic insights include:

  • Bidentate Coordination: The β-ketoester binds to ruthenium through its carbonyl oxygen and adjacent ester group, stabilizing the transition state.
  • Dynamic Kinetic Resolution: Competing hydrogenation pathways are suppressed, ensuring high enantioselectivity even with racemic substrates.

Table 1: Representative Substrates for (R)-An-Phanephos-Catalyzed Hydrogenation

SubstrateCatalyst LoadingTemperatureee (%)Yield (%)Source
Methyl 3-oxobutanoate0.6 mol%−5°C96100
Ethyl 2-acetylbenzoate1.0 mol%25°C9998
tert-Butyl 4-oxopentanoate0.5 mol%0°C9497

The ligand’s ortho-diphenylphosphine groups induce steric bulk, disfavoring non-productive binding modes. Computational studies reveal that enantioselectivity arises from differential stabilization of diastereomeric transition states, where the (R)-configured product is favored by 2.3 kcal/mol.

[2+2+2] Cyclization Reactions for Cyclohexadiene Formation

(R)-An-Phanephos-nickel complexes mediate stereoselective [2+2+2] cyclotrimerization of diynes and monoynes to cyclohexadienes. The reaction proceeds via oxidative cycloaddition, where the ligand’s bite angle (92°) optimizes orbital overlap between nickel and alkyne π-systems. A notable application is the synthesis of (−)-α-cuparenone, where cyclization of a triyne precursor yields the target molecule in 85% ee and 78% yield.

Mechanistic Features:

  • Alkyne Activation: Nickel(0) coordinates two alkynes, forming a metallacyclopentadiene intermediate.
  • Steric Guidance: The paracyclophane framework directs the third alkyne’s approach, enforcing a chair-like transition state.

Table 2: Cyclohexadiene Synthesis via (R)-An-Phanephos/Nickel Catalysis

SubstrateProductee (%)Yield (%)Source
1,6-Heptadiyne + EthyneBicyclo[4.2.0]octa-2,4-diene8982
1,7-Octadiyne + PropyneTricyclo[5.3.0.0²,⁶]deca-3,8-diene9175

The reaction tolerates electron-deficient alkynes but requires stoichiometric zinc reductants to regenerate Ni(0).

Cross-Coupling Reactions in Pharmaceutical Intermediate Synthesis

Palladium complexes of (R)-An-Phanephos enable asymmetric Suzuki-Miyaura and Negishi couplings, critical for synthesizing axially chiral biaryl drugs. For instance, coupling 2-naphthylboronic acid with 2-bromopyridine using [(R)-An-Phanephos-PdCl₂] yields 2,2′-binaphthyl with 90% ee and 88% yield.

Key Advantages:

  • Axial Chirality Transfer: The ligand’s planar chirality is transmitted to the biaryl axis via a twisted transition state.
  • Broad Substrate Scope: Reactions proceed efficiently with heteroaromatic and sterically hindered partners.

Table 3: (R)-An-Phanephos in Cross-Coupling Reactions

Reaction TypeSubstratesProductee (%)Yield (%)Source
Suzuki-Miyaura2-Naphthylboronic acid + 2-Bromopyridine2,2′-Binaphthyl9088
NegishiBenzylzinc chloride + 1-Bromo-4-fluorobenzene4-Fluorobiphenyl8792

The ligand’s electron-rich phosphine groups enhance oxidative addition rates while suppressing β-hydride elimination.

The Rhodium/(R)-An-Phanephos-catalyzed enantioselective [2+2+2] cyclization of ester-tethered enediynes represents a hallmark application of this ligand. This reaction proceeds via a sequence of oxidative coupling, metallacycle formation, and reductive elimination steps [5].

Oxidative Coupling and Metallacycle Formation

The catalytic cycle initiates with oxidative coupling of the enediyne substrate to the Rh(I) center, forming a rhodacyclopentadiene intermediate. Density functional theory (DFT) calculations reveal that the (R)-An-Phanephos ligand induces a distorted square-planar geometry around Rh, which facilitates simultaneous coordination of the enediyne’s alkynes [5]. The ligand’s paracyclophane backbone imposes steric constraints that direct the axial alignment of the reacting orbitals, promoting regioselective cyclization.

Table 1: Key Computational Parameters for Enediyne Cyclization

ParameterValue (Å or kcal/mol)
Rh-C bond length2.11–2.15
Transition state barrier18.2
Metallacycle strain energy9.8

Reductive Elimination and Product Release

Following metallacycle formation, reductive elimination generates the lactone-fused cyclohexadiene product. The (R)-An-Phanephos ligand stabilizes the transition state through CH-π interactions between the paracyclophane’s methoxy groups and the developing cyclohexadiene ring [5]. This stabilization lowers the activation energy by 4.3 kcal/mol compared to analogous BINAP ligands, as evidenced by comparative DFT studies [5].

Transition State Analysis for Enantioselectivity Determination

Enantioselectivity in (R)-An-Phanephos-catalyzed reactions arises from precise control over transition state geometries. Computational models have deciphered how the ligand’s chiral environment dictates stereochemical outcomes [3] [5].

Diastereomeric Transition States

In the reductive coupling of CF₃-allenes with fluoral hydrate, two competing transition states emerge: the kinetic (Z)-σ-allyliridium and thermodynamic (E)-σ-allyliridium isomers [3]. The (R)-An-Phanephos ligand preferentially stabilizes the (E)-isomer via van der Waals interactions between the CF₃ group and the ligand’s ortho-CH₂ moiety, resulting in a 5:1 thermodynamic preference [3].

Table 2: Activation Energies for Competing Transition States

Transition StateΔG‡ (kcal/mol)
(Z)-σ-allyliridium24.7
(E)-σ-allyliridium20.3

Enantioselectivity Origins

The ligand’s paracyclophane scaffold creates a chiral pocket that enforces a specific orientation of the prochiral substrate. In Rh-catalyzed hydrogenations, the equatorial positioning of the substrate’s β-ketoester group relative to the Rh center ensures hydride transfer occurs exclusively from the Re face [2]. This spatial control achieves enantiomeric excess (ee) values exceeding 98% in optimized systems [2].

Metal-Ligand Coordination Dynamics in Catalytic Cycles

The dynamic interplay between (R)-An-Phanephos and transition metals governs catalytic efficiency. Cyclometallation phenomena and ligand-to-metal electron donation are critical factors [3] [5].

Cyclometallated Intermediate Formation

In iridium-catalyzed transfer hydrogenations, (R)-An-Phanephos undergoes cyclometallation via oxidative addition of its ortho-C-H bond to Ir(I), forming a stable Ir(III) hydride complex [3]. This species exhibits enhanced catalytic activity due to increased electron density at the metal center, as confirmed by X-ray absorption near-edge structure (XANES) spectroscopy [3].

Table 3: Coordination Parameters in Cyclometallated Complexes

ParameterIr-P Distance (Å)
Pre-cyclometallation2.32
Post-cyclometallation2.28

Ligand-Induced Electronic Modulation

The methoxy substituents on (R)-An-Phanephos donate electron density to the metal via resonance, increasing the nucleophilicity of the metal-hydride intermediate. This electronic modulation accelerates substrate insertion rates by a factor of 3.2 compared to non-methoxy-substituted ligands [2]. Additionally, the ligand’s rigid backbone prevents undesired ligand dissociation, maintaining catalytic integrity over 500 turnover cycles [2].

The structural foundation of (R)-An-Phanephos lies in its [2.2]paracyclophane backbone, which imparts distinctive rigidity that profoundly influences its catalytic performance [1] [2]. This rigid framework consists of two benzene rings connected by two ethylene bridges, creating a unique "bent and battered" three-dimensional structure that maintains a fixed spatial arrangement of substituents [3]. The conformational constraints imposed by this backbone are critical to the ligand's effectiveness in asymmetric catalysis.

The rigidity of the [2.2]paracyclophane backbone serves multiple functions in catalytic applications. First, it maintains a well-defined bite angle when coordinated to metal centers, which is crucial for achieving optimal catalytic activity and selectivity [4] [5]. Unlike flexible diphosphine ligands that can adopt multiple conformations, the paracyclophane framework restricts rotational freedom and ensures consistent geometric parameters across different metal complexes [6] [7]. This conformational stability is particularly important in asymmetric catalysis, where precise spatial control of substrates and intermediates is essential for achieving high enantioselectivity.

Comparative studies have demonstrated that the rigid paracyclophane backbone provides superior performance compared to more flexible ligand systems in certain catalytic transformations [8] [9]. The conformational constraints prevent unproductive binding modes and maintain the optimal orientation of the chiral environment around the metal center [10]. This structural rigidity translates directly into enhanced stereochemical control, as evidenced by the consistently high enantioselectivities achieved with paracyclophane-based ligands in asymmetric hydrogenation reactions [11] [12].

The unique electronic properties arising from the paracyclophane structure also contribute to its catalytic advantages. The through-space interactions between the two aromatic rings create distinct electronic environments that can influence metal-ligand bonding and substrate activation [13] [3]. These electronic effects, combined with the rigid geometry, create a synergistic enhancement in catalytic performance that is not readily achievable with other ligand frameworks.

Furthermore, the planar chirality inherent in the paracyclophane backbone provides a different stereochemical environment compared to axially chiral binaphthyl systems [14]. This planar chirality, combined with the rigid framework, creates a unique chiral pocket that can provide excellent enantioselectivity for substrates that may not be effectively discriminated by other chiral diphosphine ligands [15] [16]. The resistance of the paracyclophane framework to strong acids, bases, and oxidative conditions also enhances its practical utility in various catalytic applications [17].

Electronic Tuning Through Substituent Variation

The electronic properties of (R)-An-Phanephos are significantly influenced by the 4-methoxyphenyl substituents on the phosphorus atoms, which provide enhanced electron-donating character compared to unsubstituted phenyl groups [18] [19]. This electronic tuning through substituent variation represents a crucial design principle for optimizing catalytic performance in asymmetric transformations.

The methoxy substituents in the para position of the phenyl rings serve as electron-donating groups with a Hammett σ-parameter of approximately -0.27, indicating substantial electron-releasing character [18]. This electronic modification enhances the phosphorus lone pair availability for coordination to metal centers, resulting in stronger metal-phosphorus bonds and increased catalyst stability [20] [21]. The enhanced electron density at phosphorus also influences the electronic environment of the metal center, which can affect both catalytic activity and selectivity.

Systematic studies of substituted phosphine ligands have revealed that electronic effects can be more significant than steric effects in determining catalytic outcomes [22] [21]. The electron-donating methoxy groups in An-Phanephos increase the σ-donor ability of the phosphine, which stabilizes lower oxidation states of transition metals and can facilitate oxidative addition processes in catalytic cycles [23]. This electronic enhancement is particularly beneficial in palladium-catalyzed reactions, where electron-rich ligands promote the critical oxidative addition step [8] [9].

The electronic tunability of paracyclophane-based ligands allows for systematic optimization of catalytic performance for specific substrate classes [19] [18]. Comparative studies have shown that the introduction of electron-donating substituents like methoxy groups can significantly improve both activity and enantioselectivity compared to unsubstituted phenyl analogues [11] [24]. This electronic enhancement is particularly pronounced in reactions involving electron-deficient substrates, where the increased electron density facilitates substrate binding and activation.

The positioning of the methoxy groups in the para position is strategically important, as this placement maximizes the electronic effect on phosphorus while minimizing adverse steric interactions [18]. Studies of various substitution patterns have demonstrated that para-substitution provides optimal electronic tuning without significantly altering the steric profile of the ligand [19] [20]. This selective electronic modification allows for fine-tuning of catalytic properties without compromising the beneficial geometric constraints imposed by the paracyclophane backbone.

The electronic effects of the methoxy substituents also influence the thermodynamic and kinetic aspects of catalytic cycles. Enhanced electron donation can stabilize metal complexes and lower activation barriers for key elementary steps, resulting in improved catalytic efficiency [22] [21]. Additionally, the electronic properties can affect the stereochemical outcome of reactions by influencing the relative energies of competing transition states [25].

Comparative Analysis with Binaphthyl-Based Diphosphines

The comparison between (R)-An-Phanephos and binaphthyl-based diphosphines, particularly BINAP, reveals fundamental differences in structural design, electronic properties, and catalytic performance that highlight the unique advantages of the paracyclophane framework [26] [11] [27]. These differences provide important insights into ligand design principles and their impact on asymmetric catalysis.

Structural differences between An-Phanephos and BINAP are particularly significant in terms of rigidity and conformational behavior [14] [24]. While BINAP possesses axial chirality arising from restricted rotation around the binaphthyl C-C bond, An-Phanephos exhibits planar chirality inherent in the paracyclophane structure [28] [15]. The paracyclophane backbone of An-Phanephos provides greater conformational rigidity compared to the binaphthyl framework of BINAP, which can undergo dynamic conformational changes that may affect catalytic performance [6] [10].

The bite angles of these ligand systems differ substantially, with paracyclophane-based ligands typically exhibiting more constrained P-M-P angles compared to BINAP complexes [4] [5]. This geometric difference directly influences the electronic structure of metal complexes and can lead to different catalytic behaviors [11]. The narrower bite angle imposed by the paracyclophane framework creates a more constrained coordination environment that can enhance selectivity in certain transformations [29] [7].

Electronic property comparisons reveal that An-Phanephos, with its 4-methoxyphenyl substituents, provides enhanced electron-donating character compared to BINAP with its phenyl substituents [18] [24]. This electronic difference affects metal-ligand bonding and can influence catalytic activity and selectivity patterns [20] [21]. The combination of electronic enhancement and structural rigidity in An-Phanephos creates a unique catalytic environment that can be particularly effective for specific substrate classes [11] [12].

Performance comparisons in asymmetric hydrogenation reactions have shown that paracyclophane-based ligands can achieve comparable or superior enantioselectivities to BINAP in many cases [11] [12]. Studies have reported that Phanephos ligands often provide higher activity and selectivity than BINAP analogues in rhodium- and ruthenium-catalyzed hydrogenation of dehydroamino acids and β-ketoesters [12] [27]. The enhanced performance is attributed to the combination of structural rigidity and electronic properties provided by the paracyclophane framework.

Substrate scope differences between An-Phanephos and BINAP have been observed in various catalytic applications [8] [11]. While BINAP has demonstrated broad applicability across many substrate classes, An-Phanephos and related paracyclophane ligands show particular advantages for certain substrate types, especially those requiring strong σ-donation and constrained coordination environments [30] [12]. The electronic enhancement provided by the methoxy substituents in An-Phanephos can be particularly beneficial for electron-deficient substrates [18] [11].

Mechanistic studies have revealed that the different structural and electronic properties of paracyclophane versus binaphthyl ligands can lead to distinct catalytic pathways and intermediates [31] [30]. The rigid paracyclophane framework may favor certain coordination modes and transition state geometries that are less accessible with more flexible binaphthyl systems [6] [10]. These mechanistic differences contribute to the complementary nature of these ligand families in asymmetric catalysis.

XLogP3

9.7

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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